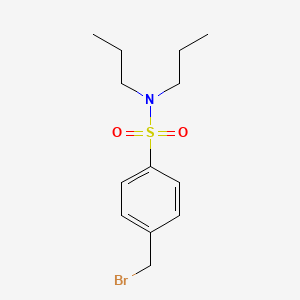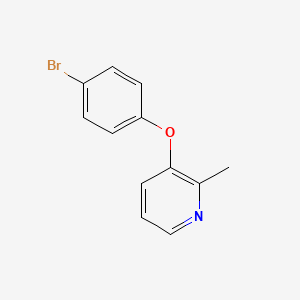
4-Chloro-5-methoxyquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxyquinoline-6-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-cyano-3-methoxyaniline.
Intermediate Formation: The intermediate 6-cyano-7-methoxy-4-quinolinone is formed through a series of reactions involving polyphosphoric acid.
Chlorination: The intermediate is then chlorinated using thionyl chloride to form 6-cyano-7-methoxy-4-chloroquinoline.
Final Product: The final step involves the conversion of the cyano group to a carboxamide group using acetic acid and water.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-6-carboxylic acid, while substitution reactions can produce various quinoline derivatives .
Applications De Recherche Scientifique
4-Chloro-5-methoxyquinoline-6-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methoxyquinoline-6-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and angiogenesis, making it useful in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-methoxyquinoline: This compound has a similar structure but lacks the carboxamide group.
4-Chloro-7-methoxyquinoline-6-carboxamide: Another closely related compound with similar applications.
Uniqueness
4-Chloro-5-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H9ClN2O2 |
|---|---|
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
4-chloro-5-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-6(11(13)15)2-3-8-9(10)7(12)4-5-14-8/h2-5H,1H3,(H2,13,15) |
Clé InChI |
BQNVFACNUSPNES-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=NC=CC(=C21)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)
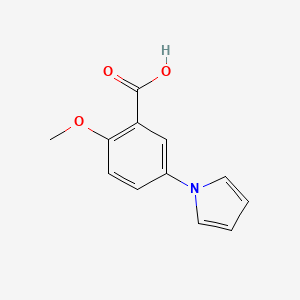
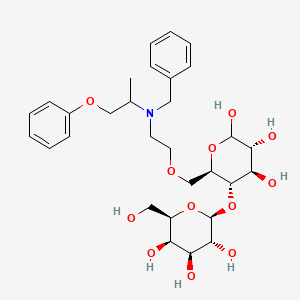
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)

![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)


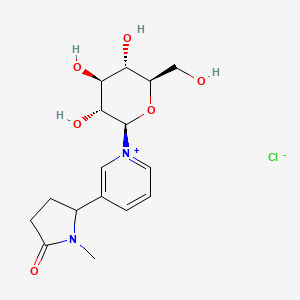
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
